Neostibosan

Description

Properties

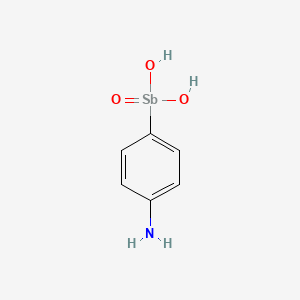

IUPAC Name |

(4-aminophenyl)stibonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;;;;/h2-5H,7H2;2*1H2;;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWTTIYIIOESZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Sb](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203953 | |

| Record name | Neostibosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-76-7 | |

| Record name | 4-(Dihydroxyoxidostibino)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostibosan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostibosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-AMINOBENZENESTIBONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HBU9HP3EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of Pentavalent Antimonials: A Technical Guide to the Discovery and Historical Context of Neostibosan in Leishmaniasis Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, has posed a significant global health challenge for centuries. The history of its treatment is a compelling narrative of scientific endeavor, marked by the progressive development of more effective and less toxic therapeutic agents. Among the crucial advancements in this field was the introduction of pentavalent antimonial compounds, which for decades, served as the cornerstone of leishmaniasis chemotherapy. This technical guide provides an in-depth exploration of the discovery and historical context of Neostibosan, a key member of this drug class, also known as Ethylstibamine and Stibanilic acid.

Historical Context: The Era of Antimonials

The therapeutic use of antimony against leishmaniasis dates back to the early 20th century. Initially, trivalent antimony compounds, such as tartar emetic, were employed. However, their high toxicity and narrow therapeutic window spurred the search for safer alternatives. This led to the development of pentavalent antimonials, which were found to be significantly less toxic while retaining potent anti-leishmanial activity.

Neostibosan, chemically known as (4-aminophenyl)stibonic acid, emerged during this period of innovation. While the precise date and individuals behind its discovery at Bayer are not extensively documented in readily available literature, its development is situated within the 1930s and 1940s, a period that saw the introduction of several pentavalent antimonial drugs. These compounds represented a major therapeutic advance, offering a better safety profile compared to their trivalent predecessors.

Chemical Synthesis of Neostibosan

General Experimental Protocol for Aromatic Stibonic Acid Synthesis

A generalized protocol for the synthesis of an aromatic stibonic acid, such as stibanilic acid, would typically involve the following conceptual steps:

-

Diazotization of the Aromatic Amine: The synthesis would likely begin with the diazotization of a suitable aniline (B41778) derivative. In the case of Neostibosan, this would be p-phenylenediamine (B122844) or a protected version thereof. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, to form a diazonium salt.

-

Stibonation (Bart Reaction): The resulting diazonium salt is then reacted with a source of trivalent antimony, such as antimony trichloride (B1173362) (SbCl₃), in a reaction analogous to the Bart reaction for the synthesis of arsonic acids. This step couples the aromatic ring to the antimony atom.

-

Hydrolysis: The intermediate organoantimony compound is subsequently hydrolyzed to yield the final stibonic acid. This is typically achieved by treating the reaction mixture with water or a dilute base, followed by acidification to precipitate the stibonic acid.

-

Purification: The crude (4-aminophenyl)stibonic acid is then purified through recrystallization or other appropriate techniques to yield the final product.

It is important to note that this is a generalized representation. The actual industrial synthesis of Neostibosan by Bayer may have involved proprietary methodologies and specific reaction conditions to optimize yield and purity.

Mechanism of Action of Pentavalent Antimonials

The precise mechanism of action of pentavalent antimonials like Neostibosan has been a subject of extensive research. The current understanding points towards a multi-faceted mode of action, primarily centered on the reduction of the pentavalent antimony (SbV) to the more toxic trivalent form (SbIII) within the host macrophage and the Leishmania parasite.

Two main models have been proposed to explain their anti-leishmanial activity:

-

The "Prodrug" Model: This is the most widely accepted model. It posits that Neostibosan and other pentavalent antimonials are administered in a relatively inert form (SbV). Inside the host's macrophages and within the amastigote form of the Leishmania parasite, SbV is reduced to the pharmacologically active SbIII.

-

The "Active SbV" Model: Some evidence suggests that SbV may also possess intrinsic anti-leishmanial activity, independent of its reduction to SbIII.

The cytotoxic effects of SbIII are believed to stem from its ability to interact with sulfhydryl groups in essential parasite biomolecules. Key targets include:

-

Trypanothione Reductase (TryR): SbIII is a potent inhibitor of this crucial enzyme in the parasite's unique trypanothione-based antioxidant defense system. Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and parasite death.

-

DNA Topoisomerase I: Pentavalent antimonials have been shown to specifically inhibit the DNA topoisomerase I of Leishmania donovani, an enzyme essential for DNA replication and repair.[1]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data: Efficacy and Toxicity

Specific clinical trial data for Neostibosan (Ethylstibamine) is scarce in modern literature. However, extensive data exists for the class of pentavalent antimonials, providing a reasonable proxy for its expected performance. The following tables summarize representative efficacy and toxicity data for pentavalent antimonials in the treatment of leishmaniasis.

Table 1: Comparative Efficacy of Pentavalent Antimonials in Cutaneous Leishmaniasis (CL)

| Drug Class | Leishmania Species | Cure Rate (%) | Study Type |

| Pentavalent Antimonials | L. tropica, L. major | 68 - 83 | Systematic Review of Intralesional Therapy[2] |

| Pentavalent Antimonials | New World Species | 77 | Systematic Review of Intralesional Therapy[2] |

Cure rates can vary significantly based on the Leishmania species, geographical region, and host immune status.

Table 2: Common Adverse Effects of Pentavalent Antimonials

| System | Adverse Effects |

| Cardiovascular | ECG changes (QT prolongation, T-wave inversion), arrhythmias |

| Musculoskeletal | Myalgia, arthralgia |

| Gastrointestinal | Anorexia, nausea, vomiting, abdominal pain, pancreatitis (elevated amylase and lipase) |

| Hepatic | Elevated liver transaminases |

| Hematological | Anemia, leukopenia, thrombocytopenia |

| Renal | Renal insufficiency |

| Local | Pain at the injection site |

Experimental Workflow for Drug Efficacy Evaluation

The evaluation of anti-leishmanial drugs like Neostibosan follows a well-established preclinical and clinical trial workflow.

Conclusion

Neostibosan and other pentavalent antimonials represented a landmark achievement in the treatment of leishmaniasis, offering a safer alternative to the highly toxic trivalent compounds that preceded them. For several decades, they were the first-line treatment for all forms of the disease. While the emergence of drug resistance and the development of newer, less toxic, and orally available drugs like miltefosine (B1683995) have led to a decline in their use in many regions, understanding their discovery, mechanism of action, and historical context remains crucial for researchers in the field of anti-parasitic drug development. The story of Neostibosan serves as a valuable lesson in the continuous effort to combat neglected tropical diseases through scientific innovation.

References

The Pharmacological and Toxicological Profile of Neostibosan (Ethylstibamine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostibosan, chemically known as Ethylstibamine, is a pentavalent antimonial compound historically used in the treatment of leishmaniasis. As with other drugs in its class, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, its therapeutic action is predicated on the disruption of critical metabolic pathways within the Leishmania parasite. However, its clinical application is tempered by a significant toxicity profile, a narrow therapeutic index, and the emergence of drug resistance. This technical guide provides a comprehensive overview of the pharmacological and toxicological properties of Neostibosan and related pentavalent antimonials, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms.

Pharmacological Profile

Mechanism of Action

The prevailing hypothesis is that pentavalent antimonials (SbV) like Neostibosan function as prodrugs. To exert their anti-leishmanial effect, they must be reduced to the more toxic trivalent antimonial (SbIII) form. This bioactivation is thought to occur within the acidic environment of the macrophage phagolysosome, the host cell compartment where Leishmania amastigotes reside. The reduction is facilitated by thiols such as trypanothione (B104310) in the parasite.

Once in the trivalent state, antimony is believed to exert its parasiticidal effects through multiple mechanisms:

-

Inhibition of DNA Topoisomerase I: SbIII has been shown to specifically inhibit the activity of DNA topoisomerase I in Leishmania donovani. This enzyme is crucial for relaxing DNA supercoils during replication and transcription, and its inhibition leads to catastrophic DNA damage and cell death.

-

Disruption of Trypanothione Metabolism: Trypanothione is a unique thiol found in trypanosomatids that plays a central role in their defense against oxidative stress. SbIII can form conjugates with trypanothione, depleting the parasite's antioxidant capacity and rendering it vulnerable to oxidative damage.

-

Inhibition of Glycolysis and Fatty Acid β-oxidation: Antimonials can interfere with key enzymes in the parasite's energy metabolism, leading to a depletion of ATP and ultimately, parasite death.

Figure 1: Proposed mechanism of action of Neostibosan (Ethylstibamine).

Pharmacokinetics

The pharmacokinetic profile of pentavalent antimonials is complex and can be influenced by the specific formulation and the host species. Studies on therapeutically equivalent compounds like sodium stibogluconate and meglumine antimoniate provide valuable insights.

| Parameter | Species | Value | Route of Administration | Reference |

| Elimination Half-life (t½) | Human | 17.45 hours | Intramuscular | [1] |

| Dog | 71 minutes | Intravenous | [2] | |

| Maximum Concentration (Cmax) | Human | 8.77 (± 0.39) mg/L | Intramuscular | [3] |

| Time to Cmax (Tmax) | Human | 1.34 (± 0.09) hours | Intramuscular | [3] |

| Volume of Distribution (Vd) | Human | 45.7 (± 2.6) L | Intramuscular | [3] |

| Dog | 0.21 L/kg | Intravenous | [2] | |

| Total Body Clearance | Human | 17.67 (± 1.38) L/hr | Intramuscular | [3] |

| Renal Clearance | Human | 12.7 (± 1.16) L/hr | Intramuscular | [3] |

| Fraction Excreted in Urine | Human | 0.80 (± 0.07) | Intramuscular | [3] |

Toxicological Profile

The clinical utility of Neostibosan and other pentavalent antimonials is significantly limited by their toxicity.

Acute Toxicity

Quantitative acute toxicity data for Ethylstibamine is scarce in publicly available literature. However, data for the therapeutically equivalent sodium stibogluconate is available.

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intraperitoneal | 33 mg/kg | [2][4] |

Systemic and Organ-Specific Toxicity

Adverse effects are common during treatment with pentavalent antimonials and can necessitate cessation of therapy.

| Toxicity Type | Manifestations | References |

| Cardiotoxicity | Prolongation of the QTc interval, ventricular tachyarrhythmias, T-wave inversion, ST-segment changes. | [1][5] |

| Pancreatitis | Elevated serum amylase and lipase, clinical pancreatitis (can be severe). | [6][7] |

| Hepatotoxicity | Elevated serum transaminases (ALT and AST). | [6] |

| Nephrotoxicity | Reversible kidney failure. | [8] |

| Hematological Toxicity | Anemia, leukopenia, thrombocytopenia. | [8] |

| Musculoskeletal | Arthralgia, myalgia. | [7][8] |

| Gastrointestinal | Anorexia, nausea, vomiting, abdominal pain, diarrhea. | [7][8] |

| Constitutional | Headache, fatigue, rash. | [7][8] |

Genotoxicity and Developmental Toxicity

Studies have indicated that pentavalent antimonials can induce DNA damage and have adverse effects on development.

| Toxicity Type | Finding | Species | Reference |

| Genotoxicity | Induction of DNA damage in mammalian cells via oxidation of nitrogenous bases; mutagenic potential. | Mouse | [9][10] |

| Embryotoxicity | Increased embryolethality with repeated administration. | Rat | [11] |

| Teratogenicity | Increased incidence of atlas bone anomalies. | Rat | [11] |

| No-Observed-Adverse-Effect Level (NOAEL) for Embryotoxicity | 75 mg SbV/(kg BW day) | Rat | [12] |

Mechanisms of Resistance

The emergence of resistance in Leishmania species to pentavalent antimonials is a major clinical challenge. Several mechanisms have been elucidated:

-

Reduced Drug Uptake: Downregulation or mutation of the aquaglyceroporin 1 (AQP1) transporter, which facilitates the uptake of SbIII into the parasite, leads to decreased intracellular drug concentration.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance protein 1 (MDR1), actively pumps the drug out of the parasite.

-

Enhanced Thiol Metabolism: Increased levels of intracellular thiols, like trypanothione, can sequester and detoxify SbIII.

-

Impaired Drug Reduction: A diminished capacity of the parasite to reduce the prodrug SbV to the active SbIII form can also confer resistance.

Figure 2: Key mechanisms of resistance to antimonials in Leishmania.

Experimental Protocols

In Vitro Drug Susceptibility Assessment of Leishmania Amastigotes

This protocol outlines a common method for determining the 50% effective dose (ED50) of an anti-leishmanial compound against the clinically relevant intracellular amastigote stage.[13][14]

-

Host Cell Culture: Human promonocytic U-937 cells are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). The cells are seeded in 24-well plates containing glass coverslips.

-

Parasite Infection: Differentiated macrophages are infected with Leishmania promastigotes (e.g., at a parasite-to-cell ratio of 10:1) and incubated to allow phagocytosis.

-

Removal of Extracellular Parasites: After the infection period, the wells are washed to remove any non-internalized promastigotes.

-

Drug Exposure: The test compound (e.g., Neostibosan) is added to the culture medium in a series of dilutions.

-

Incubation: The infected, drug-treated cells are incubated for a defined period (e.g., 72 hours) to allow for parasite replication and drug action.

-

Assessment of Parasite Burden: The coverslips are fixed, stained (e.g., with Giemsa), and examined by microscopy. The number of amastigotes per macrophage and the percentage of infected macrophages are determined for each drug concentration.

-

Data Analysis: The ED50 value is calculated by plotting the percentage inhibition of parasite burden against the drug concentration.

In Vivo Evaluation of Anti-leishmanial Efficacy in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy of anti-leishmanial drug candidates.[8][11]

-

Animal Model: BALB/c mice are a commonly used model for visceral leishmaniasis.

-

Infection: Mice are infected with Leishmania donovani promastigotes via intravenous or intraperitoneal injection.

-

Treatment: After a pre-patent period to allow the infection to establish, mice are treated with the test compound (e.g., Neostibosan) according to a defined dosing regimen and route of administration. A control group receives a vehicle.

-

Evaluation of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the liver and spleen are harvested. The parasite burden is quantified using methods such as:

-

Leishman-Donovan Units (LDU): Calculated from microscopic examination of tissue smears.

-

Limiting Dilution Assay: To determine the number of viable parasites in tissue homogenates.

-

Quantitative PCR (qPCR): To quantify parasite DNA in the tissues.

-

-

Data Analysis: The efficacy of the treatment is determined by comparing the parasite burden in the treated groups to the control group.

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells, which can be used to evaluate the genotoxic potential of compounds like antimonials.[6][10][15]

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest (e.g., peripheral blood leukocytes).

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Fragmented DNA will migrate further from the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Conclusion

Neostibosan (Ethylstibamine), as a member of the pentavalent antimonial class, has played a significant role in the chemotherapy of leishmaniasis. Its mechanism of action, centered on the bioactivation to a trivalent form that disrupts multiple vital parasite functions, is a classic example of targeted chemotherapy. However, the substantial toxicological burden, including cardiotoxicity and pancreatitis, coupled with widespread drug resistance, has necessitated the development and use of alternative therapies. A thorough understanding of the pharmacological and toxicological profile of these older drugs remains critical for the development of safer and more effective anti-leishmanial agents and for managing the treatment of patients in regions where these drugs are still in use. The experimental methodologies outlined provide a framework for the continued evaluation of both existing and novel compounds against this neglected tropical disease.

References

- 1. Pharmacokinetics of experimental pentavalent antimony after intramuscular administration in adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Sodium Stibogluconate CAS#: 16037-91-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium stibogluconate - Wikipedia [en.wikipedia.org]

- 8. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Approach to In Vitro Drug Susceptibility Assessment of Clinical Strains of Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

In Vitro Anticancer Potential of Pentavalent Antimonials: A Technical Overview of Preliminary Studies

A comprehensive analysis of early-stage research into the anticancer properties of pentavalent antimonial compounds, with a focus on sodium stibogluconate (B12781985) as a representative agent. This guide is intended for researchers, scientists, and drug development professionals.

This technical guide consolidates findings from preliminary in vitro studies investigating the anticancer activity of pentavalent antimonial compounds, primarily focusing on sodium stibogluconate (SSG) due to the limited availability of data on Neostibosan (ethyl stibamine). Both compounds belong to the same class of drugs and share a similar chemical nature. The data presented herein summarizes the cytotoxic and cytostatic effects of SSG on various cancer cell lines, details the experimental methodologies employed in these foundational studies, and visualizes the key signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data extracted from the examined studies. These data points are crucial for understanding the dose-dependent effects and the cellular responses to SSG treatment.

Table 1: Cellular Differentiation and Proliferation Effects of Sodium Stibogluconate on Myeloid Leukemia Cell Lines

| Cell Line | Treatment | Duration | Effect |

| NB4 | 250 µg/ml SSG | 6 days | 87% of cells induced to reduce nitroblue tetrazolium (NBT), indicating differentiation. Increased CD11b expression, growth arrest at S phase, and increased cell death.[1] |

| HL-60 | 400 µg/ml SSG | 6 days | 60% NBT-positive cells.[1] |

| HL-60 | 400 µg/ml SSG + 25 ng/ml GM-CSF | 6 days | 85% NBT-positive cells.[1] |

| U937 | 400 µg/ml SSG | 6 days | 55% NBT-positive cells.[1] |

| U937 | 400 µg/ml SSG + 25 ng/ml GM-CSF | 6 days | 81% NBT-positive cells.[1] |

Table 2: Inhibitory Effects of Sodium Stibogluconate on Protein Tyrosine Phosphatases (PTPases)

| PTPase | SSG Concentration | Inhibition |

| SHP-1 | 10 µg/ml | 99% |

| SHP-2 | 100 µg/ml | ~99% |

| PTP1B | 100 µg/ml | ~99% |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the studies of sodium stibogluconate's anticancer activity.

Cell Viability and Proliferation Assays

Nitroblue Tetrazolium (NBT) Reduction Assay: This assay is used to determine the differentiation of myeloid cells.

-

Cell Culture: Human myeloid leukemia cell lines (NB4, HL-60, U937) are cultured in appropriate media.[1]

-

Treatment: Cells are treated with sodium stibogluconate at specified concentrations (e.g., 250 µg/ml or 400 µg/ml) for a designated period (e.g., 6 days).[1]

-

NBT Incubation: Post-treatment, cells are incubated with a solution of NBT.

-

Quantification: The percentage of cells containing intracellular blue formazan (B1609692) deposits (indicative of NBT reduction and cellular differentiation) is determined by microscopic examination.[1]

Cell Growth and Viability Assay:

-

Cell Seeding: Cancer cells are seeded in multi-well plates.

-

Drug Exposure: Cells are exposed to various concentrations of the test compound.

-

Incubation: Plates are incubated for a specified duration (e.g., 72 hours).

-

MTT or WST-1 Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.

-

Formazan Solubilization: If using MTT, the resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Apoptosis and Cell Cycle Analysis

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Resuspension: Cells are resuspended in Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI are added to the cell suspension.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis using Propidium Iodide (PI) Staining:

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[1]

-

RNAse Treatment: The fixed cells are treated with RNase A to prevent staining of RNA.

-

PI Staining: Cells are stained with a solution containing PI.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The anticancer activity of sodium stibogluconate is primarily attributed to its role as a protein tyrosine phosphatase (PTPase) inhibitor. This inhibition leads to the modulation of key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Inhibition of SHP-1 and Enhancement of STAT1 Signaling

Sodium stibogluconate has been shown to be a potent inhibitor of SHP-1 (Src homology region 2 domain-containing phosphatase-1), a non-receptor protein tyrosine phosphatase that negatively regulates cytokine signaling.[1][2] By inhibiting SHP-1, SSG prevents the dephosphorylation of key signaling molecules, including STAT1 (Signal Transducer and Activator of Transcription 1). This leads to enhanced and prolonged STAT1 tyrosine phosphorylation, which is crucial for the antiproliferative and pro-apoptotic effects of cytokines like interferon-alpha (IFN-α).[2][3] The synergistic effect of SSG with IFN-α in overcoming cancer cell resistance highlights the importance of this pathway.[2][3]

Experimental Workflow for In Vitro Anticancer Activity Screening

The general workflow for assessing the in vitro anticancer potential of a compound like sodium stibogluconate involves a series of sequential assays to determine its effects on cell viability, apoptosis, and the cell cycle, followed by mechanistic studies to elucidate its mode of action.

References

- 1. Effects of sodium stibogluconate on differentiation and proliferation of human myeloid leukemia cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Sodium Stibogluconate in Synergy with IFNs | Zendy [zendy.io]

- 3. Anticancer activity of sodium stibogluconate in synergy with IFNs - PubMed [pubmed.ncbi.nlm.nih.gov]

Antileishmanial Activity Spectrum of Neostibosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostibosan, also known as ethyl stibamine, is a pentavalent antimonial compound that was historically a cornerstone in the treatment of leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This technical guide provides a comprehensive overview of the antileishmanial activity of Neostibosan, delving into its mechanism of action, the spectrum of its activity against various Leishmania species, and the experimental protocols used to evaluate its efficacy. While Neostibosan has been largely superseded by newer therapies due to issues of toxicity and drug resistance, an understanding of its biological activity remains pertinent for the development of novel antileishmanial agents and for understanding the mechanisms of antimonial drug action and resistance. This document synthesizes available data, outlines experimental methodologies, and presents visual representations of the key pathways involved.

Introduction

Leishmaniasis presents a significant global health burden, with clinical manifestations ranging from cutaneous and mucocutaneous lesions to the fatal visceral form (kala-azar). For decades, pentavalent antimonials (SbV), including Neostibosan, were the first line of treatment.[1][2] Neostibosan was first introduced in the 1920s and demonstrated clinical efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2] Although its use has diminished, the study of Neostibosan and other antimonials provides valuable insights into the biology of Leishmania and the mechanisms of drug action and resistance.

Antileishmanial Activity Spectrum

Quantitative data on the specific activity of Neostibosan against a wide range of Leishmania species is limited in publicly available literature. However, historical use and general knowledge of pentavalent antimonials indicate its primary efficacy against the Leishmania donovani complex, responsible for visceral leishmaniasis. Its activity against cutaneous and mucocutaneous leishmaniasis-causing species is less well-documented compared to other antimonials like sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate.

Table 1: Summary of Antileishmanial Activity of Pentavalent Antimonials (General)

| Leishmania Species | Disease Manifestation | General Susceptibility to Pentavalent Antimonials | Notes |

| L. donovani complex | Visceral Leishmaniasis | Historically susceptible, now widespread resistance | Neostibosan was primarily used for this form. |

| L. infantum | Visceral Leishmaniasis | Similar to L. donovani | |

| L. tropica | Cutaneous Leishmaniasis | Variable | Treatment response can be species and region-dependent. |

| L. major | Cutaneous Leishmaniasis | Variable | |

| L. braziliensis | Mucocutaneous Leishmaniasis | Variable, often requires prolonged treatment | |

| L. mexicana | Cutaneous Leishmaniasis | Generally less responsive than Old World species |

Mechanism of Action

The precise mechanism of action of Neostibosan, like other pentavalent antimonials, is complex and not fully elucidated. The current understanding points to a multi-faceted process involving the reduction of the prodrug and subsequent disruption of critical parasite metabolic pathways.

Prodrug Activation

Neostibosan, a pentavalent antimony (SbV) compound, is a prodrug that requires biological reduction to its more toxic trivalent state (SbIII) to exert its antileishmanial effect. This reduction is thought to occur primarily within the macrophage host cell and potentially within the amastigote form of the parasite itself.

Disruption of Thiol Metabolism

Once converted to SbIII, the drug is believed to interfere with the parasite's unique thiol metabolism, which is crucial for maintaining its intracellular redox balance and protecting it from oxidative stress. Leishmania relies on trypanothione (B104310) reductase, an enzyme absent in mammals, to maintain a reducing environment. SbIII can form conjugates with trypanothione and glutathione, leading to the depletion of these essential thiols and rendering the parasite vulnerable to oxidative damage.

Inhibition of Macromolecular Synthesis

Evidence suggests that SbIII can also inhibit key enzymes involved in glycolysis and fatty acid oxidation, thereby disrupting the parasite's energy metabolism. Furthermore, some studies have indicated that antimonials can inhibit DNA topoisomerase I in Leishmania, an enzyme essential for DNA replication and repair.

Caption: Proposed mechanism of action of Neostibosan.

Experimental Protocols

Detailed experimental protocols specifically validating the efficacy of Neostibosan are scarce in recent literature. However, standard methodologies for evaluating the in vitro and in vivo activity of antileishmanial compounds can be adapted.

In Vitro Susceptibility Testing: Macrophage-Amastigote Model

This assay is the gold standard for determining the efficacy of antileishmanial compounds against the clinically relevant intracellular stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of Neostibosan against intracellular Leishmania amastigotes.

Materials:

-

Leishmania species of interest (e.g., L. donovani)

-

Macrophage cell line (e.g., J774A.1 or THP-1) or primary macrophages

-

Complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Neostibosan (ethyl stibamine)

-

Control drug (e.g., Amphotericin B)

-

96-well culture plates

-

Giemsa stain

-

Microscope

Procedure:

-

Macrophage Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Drug Exposure: Remove the culture medium containing non-phagocytosed promastigotes and replace it with fresh medium containing serial dilutions of Neostibosan. Include untreated controls and a positive control drug.

-

Incubation: Incubate the plates for 72-96 hours.

-

Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

-

Microscopic Evaluation: Determine the number of amastigotes per 100 macrophages for each drug concentration.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Caption: Workflow for in vitro macrophage-amastigote assay.

In Vivo Efficacy Testing: Hamster Model of Visceral Leishmaniasis

The golden hamster (Mesocricetus auratus) is a highly susceptible model for visceral leishmaniasis and is considered the most appropriate model for preclinical drug evaluation.

Objective: To evaluate the in vivo efficacy of Neostibosan in reducing parasite burden in a hamster model of visceral leishmaniasis.

Materials:

-

Golden hamsters

-

Leishmania donovani amastigotes (typically isolated from the spleen of an infected hamster)

-

Neostibosan

-

Vehicle control

-

Positive control drug (e.g., liposomal Amphotericin B)

-

Surgical instruments for spleen and liver harvesting

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Infect hamsters via intracardial or intravenous injection with a standardized dose of L. donovani amastigotes.

-

Treatment: After a pre-patent period to allow the infection to establish (typically 4-8 weeks), begin treatment with Neostibosan administered via a clinically relevant route (e.g., intramuscular or intravenous) at various doses. Include a vehicle-treated control group and a positive control group.

-

Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, splenomegaly).

-

Euthanasia and Organ Harvest: At the end of the treatment period, euthanize the animals and aseptically remove the spleen and liver.

-

Parasite Burden Determination: Prepare impression smears of the spleen and liver, stain with Giemsa, and determine the parasite burden, typically expressed as Leishman-Donovan Units (LDU).

-

Data Analysis: Compare the LDU in the treated groups to the control group to determine the percentage of parasite suppression.

Caption: Workflow for in vivo hamster model of visceral leishmaniasis.

Drug Resistance

The emergence of resistance to pentavalent antimonials, including Neostibosan, has been a major challenge in the treatment of leishmaniasis. Resistance is a multifactorial phenomenon and can involve:

-

Decreased Drug Accumulation: Upregulation of ATP-binding cassette (ABC) transporters that actively efflux the drug from the parasite.

-

Increased Thiol Content: Increased production of trypanothione and other thiols can more effectively neutralize the SbIII.

-

Altered Drug Metabolism: Decreased activity of the enzymes responsible for reducing SbV to SbIII.

Caption: Mechanisms of resistance to Neostibosan.

Conclusion

Neostibosan represents an important chapter in the history of leishmaniasis chemotherapy. Although its clinical utility is now limited, the principles of its antileishmanial activity and the mechanisms of resistance that have evolved against it continue to inform modern drug discovery efforts. The experimental protocols outlined in this guide provide a framework for the evaluation of new chemical entities against Leishmania. A deeper understanding of the signaling pathways affected by antimonials at a molecular level will be critical for the development of the next generation of antileishmanial drugs that can overcome the challenge of resistance. Further research to obtain specific quantitative data for Neostibosan would be valuable for a more complete historical and pharmacological perspective.

References

Inhibition of biochemical pathways by Neostibosan

An In-depth Technical Guide to the Inhibition of Leishmania Biochemical Pathways by Neostibosan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentavalent antimonials, such as Neostibosan (ethylstibamine), have been a cornerstone of antileishmanial chemotherapy for over seven decades. Their efficacy relies on a complex mechanism of action that involves the inhibition of multiple, essential biochemical pathways within the Leishmania parasite. This technical guide provides a detailed examination of the molecular mechanisms through which Neostibosan exerts its cytotoxic effects. It focuses on the current understanding that Neostibosan acts as a pro-drug, requiring reduction from its pentavalent state (SbV) to the biologically active trivalent state (SbIII) to target key parasitic processes. This document synthesizes data on the inhibition of the parasite's unique thiol-redox metabolism, DNA topology, energy metabolism (glycolysis and fatty acid β-oxidation), and purine (B94841) salvage pathway. Detailed experimental protocols for assessing the inhibition of these pathways are provided, alongside quantitative data and visual diagrams of the molecular interactions and experimental workflows to support future research and drug development efforts.

The Pro-Drug Mechanism of Neostibosan

Neostibosan, a pentavalent antimonial (SbV), is administered in a relatively inert form. Its therapeutic activity is contingent upon its reduction to the more toxic, trivalent antimonial (SbIII).[1][2] This bioactivation is a critical step and is thought to occur within both the host macrophage and the Leishmania parasite itself.[3] The acidic environment of the macrophage's phagolysosome, where the amastigote form of the parasite resides, facilitates this reduction.[4] Within the parasite, thiol-containing molecules like trypanothione (B104310) are involved in the conversion process.[1] The activated SbIII is the primary agent responsible for the widespread biochemical disruption that leads to parasite death.

Caption: Pro-drug activation of Neostibosan from SbV to the active SbIII form.

Core Biochemical Pathways Inhibited by Trivalent Antimony (SbIII)

The cytotoxicity of SbIII is multifaceted, targeting several pathways vital for the parasite's survival and replication.

Inhibition of Thiol-Redox Metabolism via Trypanothione Reductase

Leishmania parasites possess a unique thiol metabolism system based on trypanothione [N1,N8-bis(glutathionyl)spermidine, T(SH)₂] to defend against oxidative stress, a system absent in their mammalian hosts.[5] The key enzyme in this system is Trypanothione Reductase (TR), which maintains the reduced state of trypanothione. SbIII is a potent, time-dependent inhibitor of TR.[5][6] Inhibition requires the prior reduction of the enzyme's catalytically active disulfide bridge by NADPH.[6] By inactivating TR, SbIII disrupts the parasite's primary defense against reactive oxygen species generated by the host macrophage, leading to a lethal buildup of oxidative damage.[2]

Caption: Inhibition of the Trypanothione Reductase (TR) pathway by SbIII.

Disruption of DNA Topology via DNA Topoisomerase I

Caption: Inhibition of Leishmania DNA Topoisomerase I by pentavalent antimony.

Perturbation of Energy Metabolism: Glycolysis and Fatty Acid β-Oxidation

SbIII disrupts the parasite's central carbon metabolism by inhibiting key energy-producing pathways.[2]

-

Glycolysis: Leishmania promastigotes are heavily reliant on glycolysis for ATP production. SbIII has been shown to inhibit the glycolytic pathway, leading to a depletion of cellular energy.[2][4] In sensitive parasites, this leads to an increase in extracellular lactate (B86563) as the parasite's metabolic machinery is disrupted.[2]

-

Fatty Acid β-Oxidation (FAO): Amastigotes, the intracellular stage, utilize fatty acid β-oxidation as a significant energy source. SbIII also inhibits this pathway, further compromising the parasite's ability to generate ATP within the host macrophage.[1][2]

Caption: Dual inhibition of Glycolysis and Fatty Acid β-Oxidation by SbIII.

Interference with Purine Salvage Pathway

Leishmania are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from the host environment. This makes the purine salvage pathway absolutely essential for the synthesis of DNA and RNA. Antimonials are thought to interfere with this pathway, potentially by forming complexes that inhibit purine transporters on the parasite surface or by directly inhibiting enzymes within the pathway, leading to a depletion of ATP and GTP pools.[1]

Summary of Quantitative Inhibitory Data

Direct IC₅₀ or Kᵢ values for Neostibosan or its active SbIII form against specific molecular targets are not consistently reported in the literature. However, the inhibitory effect is well-established qualitatively. The most clinically relevant measure of potency is the IC₅₀ against the intracellular amastigote form of the parasite, which reflects the combined effect of pro-drug activation and multi-pathway inhibition.

| Target / Organism Stage | Inhibitor | IC₅₀ / EC₅₀ | Notes |

| Leishmania Trypanothione Reductase | Trivalent Antimony (SbIII) | Value Not Reported | Inhibition is time-dependent and requires NADPH-reduced enzyme.[6] |

| Leishmania Trypanothione Reductase | Auranofin | ~0.5 µM | A known potent inhibitor, for comparison. |

| Leishmania DNA Topoisomerase I | Pentavalent Antimony (SbV) | Value Not Reported | Directly inhibits enzyme activity; SbIII is reported as a poor inhibitor.[1] |

| Leishmania DNA Topoisomerase I | Camptothecin | >100 µM | A classical TopI inhibitor, for comparison. |

| Leishmania DNA Topoisomerase I | LRL-TP-85 | 1.3 µM | A novel experimental inhibitor, for comparison.[9] |

| L. donovani (Intracellular Amastigotes) | Sodium Stibogluconate (SbV) | 9 - 28 µg/mL | Reflects overall efficacy in the relevant host-parasite system.[3] |

| L. donovani (Promastigotes) | Sodium Stibogluconate (SbV) | >64 µg/mL | Demonstrates the lower susceptibility of the extracellular form.[3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for assessing the inhibition of the key biochemical pathways targeted by Neostibosan.

Trypanothione Reductase (TR) Inhibition Assay

This spectrophotometric assay quantifies TR activity by measuring the rate of NADPH oxidation.

-

Principle: TR catalyzes the reduction of trypanothione disulfide (TS₂) to its reduced form (T(SH)₂) using NADPH as a cofactor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM HEPES, 40 mM NaCl, pH 7.4.

-

Recombinant Leishmania TR (e.g., 50 nM final concentration).

-

Trypanothione Disulfide (TS₂) (e.g., 150 µM final concentration).

-

NADPH (e.g., 100 µM final concentration).

-

Test Inhibitor (Neostibosan/SbIII) at various concentrations.

-

-

Protocol:

-

In a 96-well UV-transparent plate, add Assay Buffer.

-

Add the test inhibitor (dissolved in a suitable solvent like DMSO) and the TR enzyme solution.

-

Add the TS₂ substrate.

-

Pre-incubate the mixture at 25°C for 3-5 minutes.

-

Initiate the reaction by adding NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

Determine the percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

Caption: Workflow for the spectrophotometric TR inhibition assay.

DNA Topoisomerase I Relaxation Assay

This assay assesses the catalytic activity of TopI by observing the conversion of supercoiled DNA to its relaxed topoisomers.

-

Principle: Active TopI relaxes supercoiled plasmid DNA. When separated by agarose (B213101) gel electrophoresis, the compact supercoiled form migrates faster than the relaxed form. Inhibition of the enzyme results in less conversion, leaving more of the fast-migrating supercoiled DNA.

-

Reagents:

-

Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL Bovine Serum Albumin (BSA).

-

Supercoiled plasmid DNA (e.g., pBS(SK+), 20 µg/mL).

-

Purified Leishmania Topoisomerase I.

-

Test Inhibitor (Neostibosan) at various concentrations.

-

Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 50 mM EDTA.

-

Proteinase K (20 mg/mL).

-

6x Loading Dye.

-

-

Protocol:

-

In a microcentrifuge tube, combine Reaction Buffer, supercoiled DNA, and the test inhibitor.

-

Add the TopI enzyme to start the reaction.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding Stop Solution and Proteinase K, then incubate for an additional 30-60 minutes at 37°C to digest the enzyme.

-

Add loading dye to each sample.

-

Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium (B1194527) bromide.

-

Perform electrophoresis at 2-5 V/cm for 12-16 hours to resolve the supercoiled and relaxed DNA topoisomers.

-

Visualize the DNA bands under UV light and quantify the percentage of supercoiled DNA remaining to determine the extent of inhibition.

-

Caption: Workflow for the DNA Topoisomerase I relaxation assay.

Glycolysis Inhibition Assay (Extracellular Acidification Rate)

This real-time assay measures the rate of glycolysis by detecting the acidification of the extracellular medium due to lactate production.

-

Principle: The Seahorse XF Analyzer measures the Extracellular Acidification Rate (ECAR), a key indicator of lactate efflux and thus glycolytic activity. A decrease in ECAR upon addition of an inhibitor indicates inhibition of glycolysis.

-

Equipment & Reagents:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges).

-

Seahorse XF Base Medium supplemented with L-glutamine.

-

Leishmania promastigotes.

-

Test Inhibitor (Neostibosan/SbIII).

-

Assay modulators: Glucose, Oligomycin (ATP synthase inhibitor), 2-Deoxy-D-glucose (2-DG, a competitive glycolysis inhibitor).

-

-

Protocol:

-

Seed Leishmania promastigotes onto a Seahorse XF cell culture plate and allow them to adhere.

-

One hour before the assay, replace the culture medium with pre-warmed XF Base Medium and incubate in a non-CO₂ incubator at 37°C.

-

Load the hydrated sensor cartridge with the test inhibitor and modulators (Glucose, Oligomycin, 2-DG) in the appropriate injection ports.

-

Calibrate the instrument.

-

Place the cell plate into the Seahorse XF Analyzer and begin the assay.

-

The assay protocol will measure baseline ECAR, then sequentially inject the test inhibitor followed by other modulators to determine the effect on basal glycolysis and glycolytic capacity.

-

Analyze the data to quantify the change in ECAR in response to the inhibitor.

-

Fatty Acid β-Oxidation Inhibition Assay (Oxygen Consumption Rate)

This assay measures the contribution of fatty acid oxidation (FAO) to mitochondrial respiration by monitoring the oxygen consumption rate.

-

Principle: The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration. By providing long-chain fatty acids as the primary fuel source, the OCR can be attributed to FAO. A decrease in OCR upon inhibitor addition indicates FAO inhibition.

-

Equipment & Reagents:

-

Seahorse XF Analyzer and consumables.

-

Seahorse XF Base Medium supplemented with L-carnitine and a low concentration of glucose.

-

Long-chain fatty acid substrate (e.g., Palmitate-BSA conjugate).

-

Leishmania parasites (promastigotes or axenic amastigotes).

-

Test Inhibitor (Neostibosan/SbIII).

-

Assay modulators: Etomoxir (CPT1 inhibitor, a known FAO inhibitor), Oligomycin, FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

-

-

Protocol:

-

Seed Leishmania parasites onto a Seahorse XF plate. For some cell types, an overnight incubation in substrate-limited medium may be required to upregulate FAO.

-

One hour before the assay, replace the medium with pre-warmed FAO assay medium (containing L-carnitine and fatty acid substrate). Incubate in a non-CO₂ incubator.

-

Load the hydrated sensor cartridge with the test inhibitor and other modulators (e.g., Etomoxir as a control, Oligomycin, FCCP, Rotenone/Antimycin A).

-

Calibrate the instrument and initiate the assay.

-

The instrument will measure baseline OCR fueled by fatty acids, then inject the inhibitor to measure its effect. Subsequent injections of other modulators allow for a full mitochondrial stress test profile.

-

Analyze the data to quantify the reduction in OCR attributable to FAO inhibition.[10][11][12]

-

Conclusion and Future Directions

Neostibosan's efficacy as an antileishmanial agent stems from its ability, upon conversion to SbIII, to simultaneously disrupt multiple, non-redundant biochemical pathways in the Leishmania parasite. Its primary modes of action include the crippling of the parasite's unique oxidative defense system, the halting of essential DNA metabolic processes, and the starvation of the cell by inhibiting core energy-producing pathways. This multi-targeted mechanism has been key to its long-standing clinical use, though the rise of resistance underscores the need for continued research.

Future work should focus on obtaining precise quantitative inhibition data (Kᵢ values) for SbIII against its primary enzyme targets, which remains a gap in the literature. Furthermore, applying modern metabolomic and proteomic approaches can provide a more comprehensive picture of the downstream consequences of pathway inhibition and may reveal novel mechanisms of action or resistance. Understanding these intricate details at a molecular level is paramount for developing next-generation therapeutics that can overcome existing resistance and provide safer, more effective treatments for leishmaniasis.

References

- 1. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite Biomarkers of Leishmania Antimony Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the effect of antimony pressure on trypanothione reductase activity in Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpas.org [ijpas.org]

- 9. Discovery of Leishmania donovani topoisomerase IB selective inhibitors by targeting protein-protein interactions between the large and small subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abcam.cn [abcam.cn]

- 11. hpst.cz [hpst.cz]

- 12. agilent.com [agilent.com]

Unlocking New Avenues in Leishmaniasis Treatment: A Technical Guide to Identifying Potential Drug Targets for Neostibosan Resistance

For Immediate Release

[City, State] – [Date] – As the global health community grapples with the growing challenge of drug resistance in leishmaniasis, a comprehensive technical guide released today offers a roadmap for researchers and drug developers. This whitepaper provides an in-depth analysis of potential drug targets to overcome resistance to Neostibosan, a pentavalent antimonial compound that has long been a cornerstone of treatment. The guide details the molecular mechanisms of action and resistance, presents key quantifiable data, outlines detailed experimental protocols for target validation, and visualizes complex biological pathways.

Leishmaniasis, a parasitic disease transmitted by sandflies, affects millions worldwide, with its visceral form being fatal if left untreated. The emergence of resistance to first-line drugs like Neostibosan necessitates the urgent identification of novel therapeutic strategies. This guide serves as a critical resource for the scientific community, aiming to accelerate the discovery of next-generation antileishmanial drugs.

The Molecular Battleground: Neostibosan's Mechanism and Leishmania's Defenses

Neostibosan, a pentavalent antimonial (SbV), functions as a prodrug. Upon entering the Leishmania parasite, it is reduced to its more toxic trivalent form, SbIII.[1] This active metabolite then disrupts the parasite's cellular machinery through a two-pronged attack: inhibition of trypanothione (B104310) reductase and interference with DNA topoisomerase I. This leads to a cascade of detrimental effects, including increased oxidative stress and impaired DNA replication and repair, ultimately causing parasite death.

However, Leishmania has evolved sophisticated resistance mechanisms to counteract the effects of Neostibosan. These include:

-

Reduced Drug Uptake: Downregulation of the aquaglyceroporin 1 (AQP1) channel, which is a primary entry point for SbIII into the parasite.[1]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPA and ABCG2, which actively pump the drug out of the cell.

-

Enhanced Thiol Metabolism: Increased production of trypanothione, which neutralizes the oxidative stress induced by SbIII and can also sequester the drug.

-

Altered Enzyme Activity: Modifications in the target enzymes, although this is a less commonly observed mechanism.

Identifying Vulnerabilities: Potential Drug Targets to Overcome Resistance

This guide identifies several promising drug targets that could be exploited to circumvent Neostibosan resistance:

-

Aquaglyceroporin 1 (AQP1): As the main gateway for SbIII, targeting pathways that regulate AQP1 expression or developing compounds that enhance its function could restore parasite sensitivity.

-

ABC Transporters (MRPA, ABCG2): Inhibiting the function of these efflux pumps would lead to the intracellular accumulation of SbIII, thereby increasing its efficacy.

-

Trypanothione Reductase (TR): This enzyme is crucial for the parasite's antioxidant defense. Developing potent and specific inhibitors of TR would cripple the parasite's ability to withstand the oxidative burst induced by antimonials and other cellular stressors.

-

DNA Topoisomerase I: As a direct target of SbIII, designing molecules that further inhibit this enzyme or prevent its repair could have a synergistic effect with Neostibosan.

Quantitative Insights: A Data-Driven Approach to Target Validation

To facilitate a comparative analysis of these potential targets, the following tables summarize key quantitative data from various studies.

Table 1: In Vitro Susceptibility of Leishmania Species to Antimonials

| Leishmania Species | Strain | Stage | Drug | IC50 (µg/mL) | Fold Resistance | Reference |

| L. donovani | Wild-Type | Amastigote | SbV | 22-28 | - | [2] |

| L. donovani | Resistant | Amastigote | SbV | >64 | >2.3-2.9 | [2] |

| L. donovani | Wild-Type | Promastigote | SbIII | <15 | - | [3] |

| L. donovani | Resistant | Promastigote | SbIII | >77 | >5.1 | [3] |

| L. infantum | Wild-Type | Amastigote | SbV | 9-11 | - | [2] |

| L. infantum | Resistant | Amastigote | SbV | >64 | >5.8-7.1 | [2] |

| L. braziliensis | Wild-Type | Promastigote | SbIII | - | - | |

| L. braziliensis | Resistant | Promastigote | SbIII | - | - |

Table 2: Expression Levels of Potential Drug Targets in Antimonial-Resistant Leishmania

| Target Protein | Leishmania Species | Resistance Status | Fold Change in Expression (mRNA/Protein) | Reference |

| AQP1 | L. donovani | Resistant | 6-7 fold decrease (mRNA) | [4] |

| AQP1 | L. braziliensis | Resistant | 65-fold decrease (mRNA) | [4] |

| AQP1 | L. major | Treatment Failure | 58.71-fold decrease (mRNA) | [4] |

| MRPA | L. tropica | Resistant | 2-3 fold increase (mRNA) | [4][5] |

| MRPA | L. guyanensis, L. braziliensis, L. amazonensis | Resistant | 2-fold increase (mRNA) | [4] |

| MRPA | L. amazonensis | Resistant | 5-fold increase (protein) | [5] |

| MRPA | L. infantum | MRPA null mutant | 20-fold decrease in IC50 for SbIII | [4] |

Table 3: Kinetic Parameters of Target Enzymes in Leishmania

| Enzyme | Leishmania Species | Substrate | Km | Vmax | Kcat | Reference |

| Trypanothione Reductase | L. infantum | Trypanothione Disulfide | - | - | - | |

| Trypanothione Reductase | L. infantum | NADPH | - | - | - | |

| DNA Topoisomerase I | L. donovani | Supercoiled DNA | 200 µM (pBR322) | - | 200 supercoils/min/molecule | [6] |

Visualizing the Strategy: Pathways and Workflows

To provide a clear visual representation of the complex biological processes and experimental strategies, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action and resistance to Neostibosan in Leishmania.

Caption: Experimental workflow for drug target validation in Leishmania.

Detailed Methodologies for Target Validation

This guide provides detailed, step-by-step protocols for key experiments essential for drug target identification and validation in Leishmania.

CRISPR/Cas9-Mediated Gene Knockout

Objective: To create null mutants of a target gene to assess its essentiality for parasite viability and its role in drug resistance.

Protocol:

-

gRNA Design and Synthesis: Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest using online tools like LeishGEdit. Synthesize the sgRNA templates via PCR.

-

Donor DNA Cassette Preparation: PCR amplify a drug resistance cassette (e.g., neomycin or hygromycin resistance gene) flanked by short (30-40 bp) homology arms corresponding to the regions just upstream and downstream of the target gene's open reading frame.

-

Transfection: Co-transfect Leishmania promastigotes stably expressing Cas9 and T7 RNA polymerase with the sgRNA templates and the donor DNA cassette via electroporation.

-

Selection and Cloning: Select for transfected parasites by plating on semi-solid agar (B569324) containing the appropriate drug. Isolate and expand individual clones.

-

Verification: Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.

In Vitro Drug Susceptibility Assay (Amastigote-Macrophage Model)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania.

Protocol:

-

Macrophage Seeding: Seed peritoneal macrophages from mice or a macrophage-like cell line (e.g., J774A.1) in 96-well plates and allow them to adhere overnight.

-

Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Drug Treatment: Remove non-phagocytosed parasites by washing. Add fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 72 hours.

-

Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of infection inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Trypanothione Reductase (TR) Inhibition Assay

Objective: To screen for and characterize inhibitors of Leishmania Trypanothione Reductase.

Protocol:

-

Enzyme and Substrate Preparation: Use purified recombinant Leishmania TR. Prepare a reaction buffer containing NADPH and trypanothione disulfide (T[S]2).

-

Assay Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding T[S]2. Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value from a dose-response curve. To determine the mechanism of inhibition, perform kinetic studies by varying the concentrations of both NADPH and T[S]2 in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.

DNA Topoisomerase I Relaxation Assay

Objective: To assess the inhibitory effect of compounds on the DNA relaxation activity of Leishmania DNA Topoisomerase I.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer.

-

Inhibitor and Enzyme Addition: Add the test compound at various concentrations to the reaction mixture, followed by the addition of purified Leishmania DNA Topoisomerase I.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.

The Path Forward: A Call for Collaborative Research

This technical guide provides a foundational framework for the rational design and development of novel therapies against Neostibosan-resistant leishmaniasis. The identified drug targets, coupled with the detailed experimental protocols, offer a clear path for researchers to validate new therapeutic hypotheses. The future of leishmaniasis control hinges on a multi-faceted approach that includes the development of new drugs, the use of combination therapies to prevent the emergence of resistance, and improved diagnostic tools to monitor drug efficacy in the field. Collaborative efforts between academia, industry, and public health organizations will be paramount in translating these scientific insights into life-saving treatments for the millions affected by this neglected tropical disease.

References

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leishmania amazonensis trypanothione reductase: evaluation of the effect of glutathione analogs on parasite growth, infectivity and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects | Parasitology | Cambridge Core [cambridge.org]

- 5. Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ethylstibamine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylstibamine, historically marketed as Neostibosan, is a pentavalent antimonial drug that has been utilized in the treatment of leishmaniasis. Unlike many pharmaceuticals that are single chemical entities, Ethylstibamine is a complex of four distinct molecular components. This technical guide provides a detailed overview of the chemical nature of Ethylstibamine, a plausible synthetic pathway based on established organoantimony chemistry, and its mechanism of action against Leishmania parasites. All quantitative data are summarized in tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Structure and Composition

Ethylstibamine is not a single molecule but a complex of p-aminobenzenestibonic acid, p-acetylaminobenzenestibonic acid, antimonic acid, and diethylamine (B46881).[1] The components are present in an approximate molar ratio of 1:2:1:3, respectively.[1] This complex nature contributes to its colloidal properties in solution and was a significant factor in the historical challenges of ensuring consistent batch-to-batch toxicity and efficacy.[1]

The CAS Registry Number for Ethylstibamine is 1338-98-3.[1]

Components of the Ethylstibamine Complex

| Component | Chemical Formula | Molar Ratio |

| p-Aminobenzenestibonic acid | C₆H₈NO₃Sb | 1 |

| p-Acetylaminobenzenestibonic acid | C₈H₁₀NO₄Sb | 2 |

| Antimonic acid | H₃O₄Sb | 1 |

| Diethylamine | C₄H₁₁N | 3 |

Visualization of the Chemical Composition

The following diagram illustrates the complex nature of Ethylstibamine, showing its constituent parts.

Caption: The molecular components of the Ethylstibamine complex.

Synthesis of Ethylstibamine

The synthesis of Ethylstibamine is a multi-step process that involves the preparation of the organic stibonic acids followed by their complexation with antimonic acid and diethylamine. While the original manufacturing processes developed by Schmidt in 1930 and described in U.S. Patent 1,988,632 are not detailed in readily available contemporary literature, a plausible synthetic route can be constructed based on established organometallic reactions, particularly the Bart reaction for the synthesis of aryl stibonic acids.[1]

Plausible Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of Ethylstibamine, starting from p-aminobenzoic acid.

Caption: A plausible workflow for the synthesis of Ethylstibamine.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of the organic components of Ethylstibamine.

Step 1: Synthesis of p-Aminobenzenestibonic Acid via the Bart Reaction

The Bart reaction is a method for the synthesis of aryl arsonic and stibonic acids from aryl diazonium salts.

-

Diazotization of p-Aminobenzoic Acid:

-

Dissolve a molar equivalent of p-aminobenzoic acid in a dilute solution of hydrochloric acid (e.g., 2.5 molar equivalents of HCl in water).

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (1 molar equivalent) dropwise, ensuring the temperature does not rise above 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reaction with Antimony Trichloride (B1173362):

-

In a separate flask, dissolve antimony trichloride (1 molar equivalent) in a suitable solvent, such as a mixture of water and acetone.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the antimony trichloride solution with vigorous stirring.

-

Gradually neutralize the reaction mixture with a solution of sodium hydroxide (B78521) while maintaining a low temperature. This will precipitate the p-aminobenzenestibonic acid.

-

The precipitate is then filtered, washed with cold water, and dried.

-

Step 2: Synthesis of p-Acetylaminobenzenestibonic Acid

This step involves the acetylation of the amino group of p-aminobenzenestibonic acid.

-

Suspend the synthesized p-aminobenzenestibonic acid in a suitable solvent, such as glacial acetic acid.

-

Add an excess of acetic anhydride (B1165640) (e.g., 2-3 molar equivalents) to the suspension.

-

Gently heat the mixture under reflux for a period of 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the p-acetylaminobenzenestibonic acid.

-

Filter the product, wash it thoroughly with water, and dry.

Step 3: Formation of the Ethylstibamine Complex

The final step involves the complexation of the synthesized components.

-

The p-aminobenzenestibonic acid, p-acetylaminobenzenestibonic acid, antimonic acid, and diethylamine are combined in their stoichiometric molar ratio (1:2:1:3) in an aqueous medium.

-

The mixture is stirred until a colloidal solution is formed.

-

The resulting solution is then carefully evaporated to yield the solid Ethylstibamine complex. The manufacturing requires special care as slight variations can greatly affect its toxicity.[1]

Mechanism of Action in Leishmania

Ethylstibamine is a pentavalent antimonial (Sb(V)), which is considered a prodrug. Its antileishmanial activity is primarily due to its reduction to the more toxic trivalent form (Sb(III)) within the Leishmania parasite.

Signaling Pathway and Molecular Targets

The following diagram illustrates the mechanism of action of pentavalent antimonials in Leishmania.

References

Early Research on the Efficacy of Neostibosan for Leishmaniasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical research on Neostibosan (also known as von Heyden 693 or Ethylstibamine) for the treatment of leishmaniasis, with a primary focus on visceral leishmaniasis (kala-azar). The document synthesizes quantitative data from key early studies, details the experimental protocols of the time, and visually represents the proposed mechanism of action and experimental workflows.

Quantitative Data from Early Clinical Trials

The following tables summarize the quantitative data from early clinical trials of Neostibosan in the treatment of kala-azar. These studies were pivotal in establishing Neostibosan as a frontline therapy for leishmaniasis in the early 20th century.

Table 1: Intensive Treatment of Kala-Azar with Neostibosan (Napier & Mullick, 1928)

| No. of Patients | Previous Treatment | Drug and Dosage | No. of Injections | Duration of Treatment | Outcome |

| 30 | None | Neostibosan, 0.2 g initial, then 0.3 g | 8 (daily) | 8 days | All cases showed a satisfactory response with temperature returning to normal. |

*Of the 175 unselected patients treated with this compound, only 3 died, a death-rate of less than 2 per cent. Most of the cases were very advanced and the condition of some of them

The Effect of Neostibosan on Leishmania donovani Promastigotes: An In-depth Technical Guide